(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a 5-methyloxolan-2-yl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable oxirane derivative with an amino acid precursor. The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amino acid derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols or other reduced forms of the compound.
Scientific Research Applications
(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid: shares structural similarities with other amino acids and oxirane derivatives.
2-amino-3-(5-methyloxolan-2-yl)propanoic acid: A closely related compound with similar functional groups.
5-methyloxolan-2-yl derivatives: Compounds with the same oxirane ring structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid, an amino acid derivative, is characterized by its unique structure comprising a propanoic acid backbone with an amino group and a five-membered cyclic ether substituent. This compound is gaining attention for its potential biological activities, particularly in modulating neurotransmitter systems and possibly serving therapeutic roles in pain management and other neurological conditions.
Chemical Structure and Properties
- Molecular Formula : C8H15NO3
- Molecular Weight : Approximately 173.21 g/mol
- Chirality : The compound features a chiral center at the second carbon, indicating its S configuration.
The structural uniqueness of this compound may influence its biological activity, especially in interactions with various receptors and enzymes.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with neurotransmitter systems, particularly the GABAergic system. This section summarizes key findings from recent studies.
GABA Transporter Inhibition
A study highlighted the potential of novel amino acids as inhibitors of GABA transporters (GATs), which are critical in regulating GABA levels in the synaptic cleft. The compound this compound was investigated alongside other derivatives for its inhibitory effects on mouse GABA transporter subtypes (mGAT1–4):
Compound | mGAT Inhibition (pIC50) |
---|---|
This compound | TBD |
Compound 50a | 5.43 (mGAT2) |
Compound 56a | TBD |
These findings suggest that the compound may exhibit significant inhibitory activity against specific GABA transporters, potentially contributing to antinociceptive effects in neuropathic pain models .
Antinociceptive Properties
In vivo experiments have indicated that compounds structurally related to this compound demonstrate antinociceptive properties in rodent models of neuropathic pain. Notably, these compounds did not induce motor deficits, making them promising candidates for further therapeutic exploration .
Case Studies
- Neuropathic Pain Models : In studies involving chemotherapy-induced neuropathic pain, compounds similar to this compound showed significant reductions in pain behaviors without affecting motor coordination .
- GABA Transporter Assays : Compounds derived from this amino acid were tested for their ability to inhibit GABA uptake in HEK293 cells expressing mGATs. Results indicated that certain derivatives could reduce GABA uptake by over 50%, highlighting their potential as therapeutic agents for conditions associated with dysregulated GABA levels .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m0/s1 |
InChI Key |
KREPCQKFJFZPBE-AHXFUIDQSA-N |
Isomeric SMILES |
CC1CCC(O1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1CCC(O1)CC(C(=O)O)N |
Origin of Product |
United States |
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